molecular formula C8H14O2 B161774 trans-2-Octenoic acid CAS No. 1871-67-6

trans-2-Octenoic acid

Cat. No.: B161774
CAS No.: 1871-67-6
M. Wt: 142.20 g/mol
InChI Key: CWMPPVPFLSZGCY-UHFFFAOYSA-N
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Description

trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

Medicine:

  • Investigated for its potential therapeutic effects and its role in metabolic disorders.

Industry:

Safety and Hazards

Trans-2-Octenoic acid is considered hazardous. It may cause severe skin burns and eye damage. It may also be corrosive to metals . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

Research on trans-2-Octenoic acid is ongoing. One study suggests that it might possess antimicrobial properties against certain bacterial strains. Another study indicates that it might be involved in gut-liver crosstalk mechanisms underlying lipogenesis in chickens . These findings suggest potential future directions for research on this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.

Major Products Formed:

    Oxidation: Various carboxylic acids and aldehydes.

    Reduction: Octanoic acid.

    Substitution: Halogenated derivatives of octenoic acid.

Comparison with Similar Compounds

    cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.

    Octanoic acid: A saturated fatty acid without the double bond.

    2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.

Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-2-Octenoic acid can be achieved through the oxidation of 2-octene. This can be accomplished using a variety of oxidizing agents such as potassium permanganate or chromic acid.", "Starting Materials": [ "2-octene", "Oxidizing agent (e.g. potassium permanganate, chromic acid)" ], "Reaction": [ "Dissolve 2-octene in a solvent such as dichloromethane", "Add the oxidizing agent slowly to the solution while stirring", "Heat the reaction mixture to a temperature of 50-60°C", "Monitor the progress of the reaction using TLC or GC", "Once the reaction is complete, quench the reaction mixture with water", "Extract the product using a solvent such as ether", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent to obtain trans-2-Octenoic acid as a colorless liquid" ] }

CAS No.

1871-67-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

oct-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CWMPPVPFLSZGCY-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)O

SMILES

CCCCCC=CC(=O)O

Canonical SMILES

CCCCCC=CC(=O)O

boiling_point

139.00 to 141.00 °C. @ 13.00 mm Hg

density

0.935-0.941

melting_point

5 - 6 °C

1871-67-6
1470-50-4

physical_description

Liquid
Colourless liquid;  Buttery, butterscotch aroma

Pictograms

Corrosive

solubility

slightly
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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